Methyl 4-formylpicolinate
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Overview
Description
Methyl 4-formylpicolinate: is an organic compound with the molecular formula C8H7NO3 . It is a derivative of picolinic acid, where the carboxyl group is esterified with a methyl group, and the pyridine ring is substituted with a formyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-formylpicolinate can be synthesized through several methods. One common approach involves the formylation of methyl picolinate. This can be achieved using Vilsmeier-Haack reaction, where methyl picolinate reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formylpicolinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed:
Oxidation: 4-formylpicolinic acid.
Reduction: Methyl 4-hydroxymethylpicolinate.
Substitution: Various substituted picolinates depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-formylpicolinate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
- Methyl 4-hydroxymethylpicolinate
- Methyl 4-carboxypicolinate
- Methyl 4-aminopicolinate
Comparison: Methyl 4-formylpicolinate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. For instance, methyl 4-hydroxymethylpicolinate has a hydroxymethyl group instead of a formyl group, leading to different chemical behavior and applications.
Properties
IUPAC Name |
methyl 4-formylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)7-4-6(5-10)2-3-9-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJCYKYLTLEDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64463-46-3 |
Source
|
Record name | methyl 4-formylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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